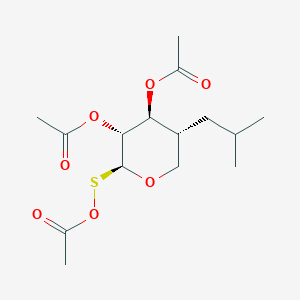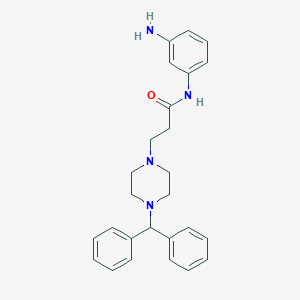
1-Piperazinepropanamide, N-(3-aminophenyl)-4-(diphenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazinepropanamide, N-(3-aminophenyl)-4-(diphenylmethyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DPP or D4, and it has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 1-Piperazinepropanamide, N-(3-aminophenyl)-4-(diphenylmethyl)- is not fully understood. However, it is believed to act as a positive allosteric modulator of GABA-A receptors, which are responsible for inhibitory neurotransmission in the central nervous system. This action leads to an increase in the inhibitory effects of GABA, resulting in the anticonvulsant, antinociceptive, and anxiolytic effects of the compound.
Biochemische Und Physiologische Effekte
Studies have shown that 1-Piperazinepropanamide, N-(3-aminophenyl)-4-(diphenylmethyl)- has biochemical and physiological effects on the central nervous system. It has been found to increase the levels of GABA in the brain, leading to a decrease in anxiety and depression. Additionally, it has been shown to reduce the activity of the amygdala, which is responsible for the emotional response to stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Piperazinepropanamide, N-(3-aminophenyl)-4-(diphenylmethyl)- in lab experiments include its potent anticonvulsant, antinociceptive, and anxiolytic effects. Additionally, it has been shown to have low toxicity and high selectivity for GABA-A receptors. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research involving 1-Piperazinepropanamide, N-(3-aminophenyl)-4-(diphenylmethyl)-. One potential direction is to investigate its potential as an antidepressant and anxiolytic drug. Additionally, further studies could explore its effect on other neurotransmitter systems and its potential for treating other neurological disorders. Finally, research could focus on developing more efficient synthesis methods for this compound to increase its availability for scientific research.
Conclusion:
1-Piperazinepropanamide, N-(3-aminophenyl)-4-(diphenylmethyl)- is a chemical compound that has shown potential for use in various scientific fields. Its anticonvulsant, antinociceptive, and anxiolytic effects make it a promising candidate for further research. While its mechanism of action is not fully understood, it is believed to act as a positive allosteric modulator of GABA-A receptors. Future research could explore its potential as an antidepressant and anxiolytic drug, investigate its effect on other neurotransmitter systems, and develop more efficient synthesis methods.
Synthesemethoden
The synthesis of 1-Piperazinepropanamide, N-(3-aminophenyl)-4-(diphenylmethyl)- has been accomplished using different methods. One of the most commonly used methods is the reaction of 4-chlorobenzhydryl chloride with N-(3-aminophenyl)piperazine in the presence of a base. This reaction results in the formation of 1-Piperazinepropanamide, N-(3-aminophenyl)-4-(diphenylmethyl)- as a white solid.
Wissenschaftliche Forschungsanwendungen
1-Piperazinepropanamide, N-(3-aminophenyl)-4-(diphenylmethyl)- has been extensively studied for its potential applications in different scientific fields. It has been found to have anticonvulsant, antinociceptive, and anxiolytic properties. Additionally, it has been shown to have potential as an antidepressant and anxiolytic drug.
Eigenschaften
CAS-Nummer |
107314-43-2 |
|---|---|
Produktname |
1-Piperazinepropanamide, N-(3-aminophenyl)-4-(diphenylmethyl)- |
Molekularformel |
C26H30N4O |
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
N-(3-aminophenyl)-3-(4-benzhydrylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C26H30N4O/c27-23-12-7-13-24(20-23)28-25(31)14-15-29-16-18-30(19-17-29)26(21-8-3-1-4-9-21)22-10-5-2-6-11-22/h1-13,20,26H,14-19,27H2,(H,28,31) |
InChI-Schlüssel |
ZMDLYGGNQZZZPT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC(=C2)N)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC(=C2)N)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Andere CAS-Nummern |
107314-43-2 |
Synonyme |
1-Piperazinepropanamide, N-(3-aminophenyl)-4-(diphenylmethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



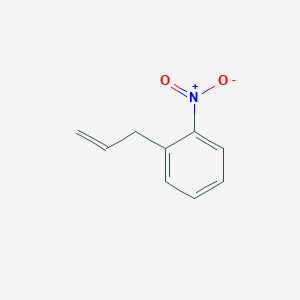
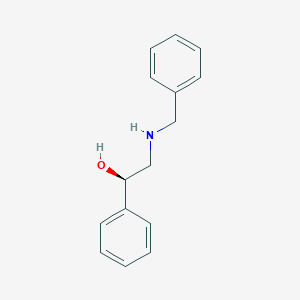
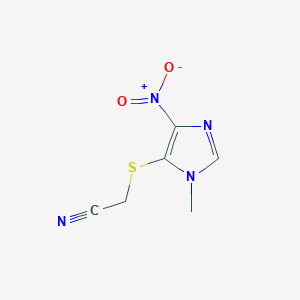
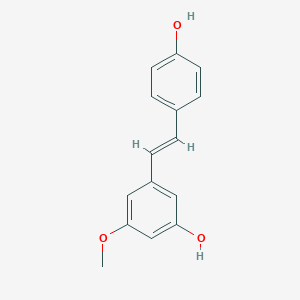
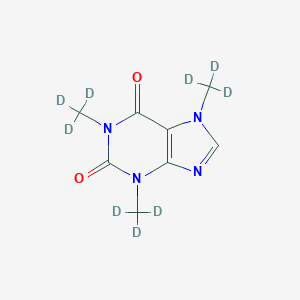
![[(2R)-3-hexadecanoyloxy-2-[11-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]undecanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B20868.png)

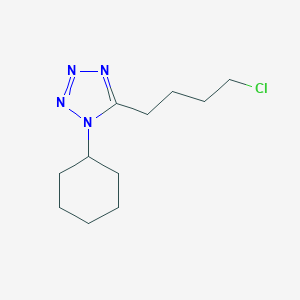
![2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol]](/img/structure/B20875.png)
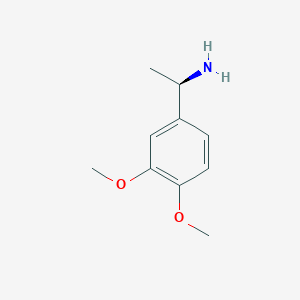
![1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]-3,6-dihydro-2H-pyridin-1-yl]ethyl]imidazolidin-2-one](/img/structure/B20881.png)
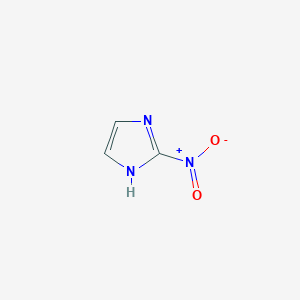
![(4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B20886.png)
